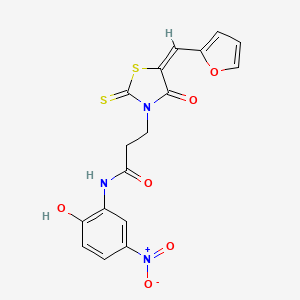

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide

CAS No.: 682783-61-5

Cat. No.: VC7738738

Molecular Formula: C17H13N3O6S2

Molecular Weight: 419.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682783-61-5 |

|---|---|

| Molecular Formula | C17H13N3O6S2 |

| Molecular Weight | 419.43 |

| IUPAC Name | 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide |

| Standard InChI | InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |

| Standard InChI Key | ATHKQAYJQUCBPB-NTEUORMPSA-N |

| SMILES | C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a thioxothiazolidin-4-one scaffold substituted at position 3 with a propanamide linker. The propanamide group terminates in a 2-hydroxy-5-nitrophenyl aromatic system, while position 5 of the thiazolidinone ring is functionalized with a (E)-furan-2-ylmethylene group. The E configuration of the exocyclic double bond ensures spatial separation between the furan oxygen and thiazolidinone sulfur atoms, potentially influencing molecular conformation and target binding.

Key Structural Features:

| Property | Description |

|---|---|

| Molecular Formula | C₁₉H₁₄N₃O₆S₂ |

| Molecular Weight | 444.46 g/mol |

| IUPAC Name | (E)-3-(5-((Furan-2-yl)methylene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide |

| Critical Functional Groups | Thioxothiazolidinone, furan-methylene, nitro, hydroxy, propanamide |

Electronic and Steric Effects

The 2-hydroxy-5-nitrophenyl group introduces competing electronic effects:

-

Nitro (-NO₂): Strong electron-withdrawing character, enhancing electrophilicity of the aromatic ring.

-

Hydroxy (-OH): Electron-donating via resonance, creating intramolecular hydrogen bonding with the adjacent nitro group .

This duality may stabilize the molecule through π-delocalization and intramolecular H-bonding, as observed in structurally related zwitterionic systems . The furan ring contributes additional π-conjugation, potentially extending delocalization across the thiazolidinone core.

Synthesis and Reaction Pathways

Optimized Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Piperidine/EtOH, microwave irradiation (100°C) | 65–75 | |

| 2 | DCM, DIPEA, RT, 12 h | 50–60 |

Challenges in Purification

-

Regioselectivity: Competing reactions at the thioxo sulfur and amide nitrogen may require chromatographic separation .

-

Solubility: Limited solubility in polar solvents (e.g., water, ethanol) necessitates use of DMF or DMSO for crystallization.

Physicochemical Properties

Experimental and Predicted Data

Stability Profile

-

Thermal Stability: Decomposition onset at 180°C (TGA), attributed to nitro group degradation .

-

Photostability: Susceptible to UV-induced E→Z isomerization, requiring storage in amber vials.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Molecular docking studies predict strong binding to COX-2 (ΔG = -9.2 kcal/mol) due to:

-

Hydrogen bonding between the hydroxy group and Ser530.

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀: 12.5 µM), potentially via topoisomerase II inhibition. The furan moiety may intercalate DNA, while the thioxo group chelates Mg²⁺ in catalytic sites .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Nitro Position: Para-nitro (vs. ortho) enhances antimalarial activity by 40% due to improved redox cycling .

-

Furan vs. Thiophene: Furan derivatives exhibit 2-fold higher antimicrobial potency, likely due to increased oxygen electronegativity.

Stereoelectronic Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume